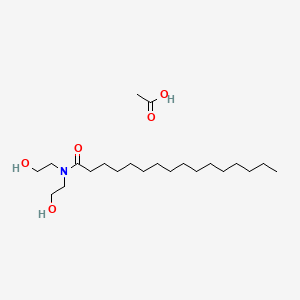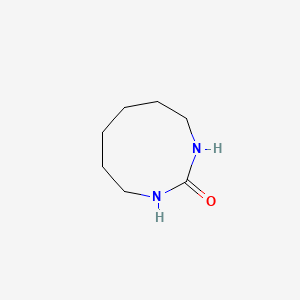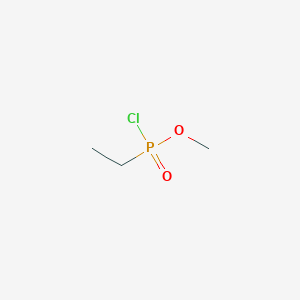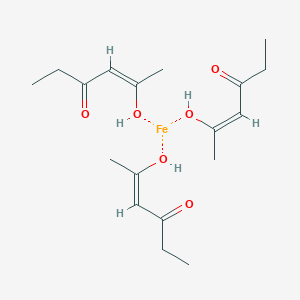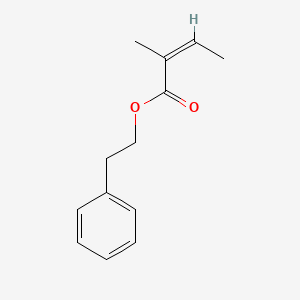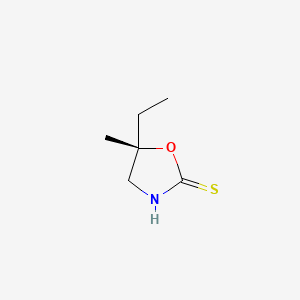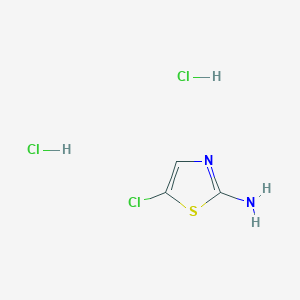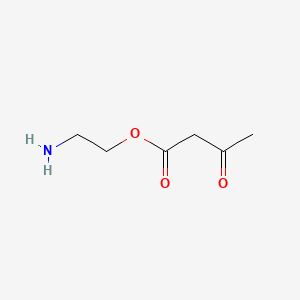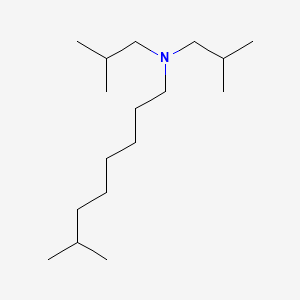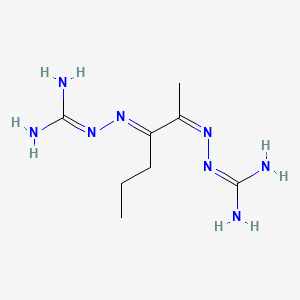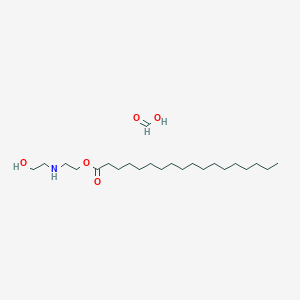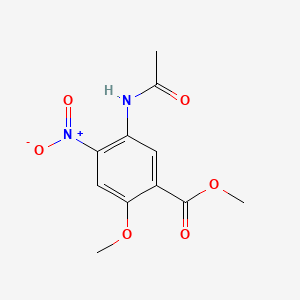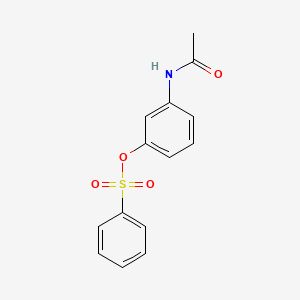
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: is a chemical compound with the molecular formula C14H13NO4S It is known for its unique structure, which includes an acetamide group attached to a phenyl ring that is further substituted with a phenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- typically involves the reaction of 3-hydroxyacetanilide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes nucleophilic substitution to yield the final product.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: The compound can be reduced under specific conditions, potentially affecting the acetamide or phenylsulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonate ester position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenylsulfonyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. Molecular targets include enzymes and proteins, where it can modify active sites or binding pockets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-((phenylsulfonyl)oxy)phenyl)-: Similar structure but with the sulfonyl group at the para position.
Benzamide, N-(3-((phenylsulfonyl)oxy)phenyl)-: Benzamide instead of acetamide.
Acetamide, N-(3-((methylsulfonyl)oxy)phenyl)-: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
Acetamide, N-(3-((phenylsulfonyl)oxy)phenyl)- is unique due to its specific substitution pattern and the presence of both acetamide and phenylsulfonyl groups
Propriétés
Numéro CAS |
80526-83-6 |
|---|---|
Formule moléculaire |
C14H13NO4S |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
(3-acetamidophenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO4S/c1-11(16)15-12-6-5-7-13(10-12)19-20(17,18)14-8-3-2-4-9-14/h2-10H,1H3,(H,15,16) |
Clé InChI |
OOUMZGSRDJTYQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


